Monoperoxysuccinic acid
Description
Historical Context of Peroxyacid Research and Monoperoxysuccinic Acid Development
The journey into the world of peroxyacids began in the late 19th and early 20th centuries, a period of foundational discoveries in organic chemistry. ucdavis.edu The initial synthesis of hydrogen peroxide in 1818 by Louis Jacques Thénard laid the groundwork for the future development of peroxide-based reagents. chemeurope.com Organic peroxyacids, characterized by the -COOOH functional group, were subsequently investigated for their potent oxidizing capabilities. wikipedia.org
A pivotal moment in peroxyacid research was the discovery of the Baeyer-Villiger oxidation in 1899 by Adolf von Baeyer and Victor Villiger. thieme.de They demonstrated that peroxyacids could oxidize ketones to esters, a reaction that has since become a fundamental tool in organic synthesis. thieme.de This discovery highlighted the synthetic potential of peroxyacids and spurred further research into their reactivity and applications.
The general method for synthesizing peroxyacids involves the reaction of a carboxylic acid or its corresponding anhydride (B1165640) with hydrogen peroxide. wikipedia.org This straightforward approach allowed for the preparation of a variety of peroxyacids, each with its own specific reactivity and utility. This compound is synthesized through the reaction of succinic acid or succinic anhydride with hydrogen peroxide. researchgate.netresearchgate.net While a precise, detailed timeline of its initial synthesis is not extensively documented, its development follows the logical progression of applying established synthetic methods to dicarboxylic acids. The presence of the second carboxylic acid group in this compound offers different solubility and reactivity profiles compared to simpler monocarboxylic peroxyacids, a feature that has been exploited in its modern applications.
Contemporary Significance of this compound in Advanced Chemical Synthesis and Environmental Science
In contemporary chemical research, this compound is recognized for its efficacy and versatility as an oxidizing agent in a range of applications, from the synthesis of valuable industrial chemicals to the remediation of environmental pollutants.
Advanced Chemical Synthesis
A prime example of this compound's utility in advanced chemical synthesis is in the Baeyer-Villiger oxidation of cyclohexanone (B45756) to produce ε-caprolactone. researchgate.net ε-caprolactone is a key monomer for the production of polycaprolactone (B3415563), a biodegradable polyester (B1180765) with numerous applications. rsc.orgnih.gov Research has demonstrated that this compound is a highly effective reagent for this transformation, achieving high yields and selectivity under optimized conditions. researchgate.net The use of solid this compound, synthesized from succinic anhydride and hydrogen peroxide, in a heterogeneous system for the oxidation of cyclohexanone has been investigated, showing excellent results. researchgate.net
| Parameter | Value |
|---|---|
| Conversion of Cyclohexanone | up to 98.1% |
| Yield of ε-Caprolactone | up to 97.5% |
| Selectivity for ε-Caprolactone | up to 99.4% |
The data in this table is based on a study investigating the oxidation of cyclohexanone with this compound. researchgate.net
Environmental Science
The strong oxidizing nature of this compound also makes it a valuable tool in environmental science, particularly for water treatment and the degradation of organic pollutants. researchgate.netnih.gov Peroxyacids, in general, are considered environmentally benign alternatives to chlorine-based disinfectants as their decomposition products are typically less harmful. chemeurope.com
This compound has been shown to be an effective antimicrobial agent against a variety of pathogenic bacteria. researchgate.netwikipedia.org Its ability to act as a disinfectant is crucial for wastewater treatment processes, helping to reduce the microbial load in effluents. wikipedia.org Studies have quantified its effectiveness against several common bacterial strains.
| Test Strain | Observed Effect |
|---|---|
| Staphylococcus aureus | Antimicrobial activity observed |
| Escherichia coli | Antimicrobial activity observed |
| Pseudomonas aeruginosa | Antimicrobial activity observed |
| Bacillus cereus | Antimicrobial activity observed |
| Bacillus subtilis | Antimicrobial activity observed |
| Proteus vulgaris | Antimicrobial activity observed |
| Candida albicans | Antimicrobial activity observed |
This table summarizes the findings of a comparative study on the antimicrobial activity of various peroxide compounds, including this compound, against a panel of test strains. researchgate.net
Furthermore, this compound can be employed in advanced oxidation processes to break down persistent organic pollutants in water and soil, contributing to environmental remediation efforts. researchgate.netnih.gov Its ability to generate reactive oxygen species facilitates the degradation of complex organic molecules into simpler, less harmful substances. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroperoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-3(6)1-2-4(7)9-8/h8H,1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQHFMXKCEWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188548 | |
| Record name | Monoperoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3504-13-0 | |
| Record name | 4-Hydroperoxy-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3504-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoperoxysuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003504130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoperoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoperoxysuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Monoperoxysuccinic Acid
Direct Synthesis Routes
Direct synthesis methods provide a straightforward approach to the formation of monoperoxysuccinic acid.
The principal and most direct industrial method for synthesizing this compound involves the reaction of succinic anhydride (B1165640) with a concentrated solution of hydrogen peroxide, typically 70%. researchgate.netvulcanchem.com This reaction is generally conducted without a catalyst. researchgate.netresearchgate.net The process entails the careful addition of hydrogen peroxide to succinic anhydride, often in a solvent like methylene (B1212753) chloride, and maintaining the reaction under reflux conditions for several hours to promote the formation of the desired product. google.com
The chemical equation for this reaction is: C₄H₄O₃ (Succinic Anhydride) + H₂O₂ (Hydrogen Peroxide) → C₄H₆O₅ (this compound)
While direct peroxidation is common, catalytic methods are also explored to enhance reaction efficiency. The synthesis can be performed through the reaction of succinic acid with hydrogen peroxide in the presence of a catalyst. ontosight.ai Catalysts can play a crucial role in improving reaction rates and selectivity, thereby reducing energy consumption and potential side reactions. Research has investigated various catalysts for similar peroxy acid syntheses, including acid catalysts and transition metal catalysts, to facilitate the oxidation process. researchgate.net
Process Optimization in this compound Synthesis
Optimizing the synthesis process is critical for maximizing yield, ensuring product purity, and improving economic viability.
Several reaction parameters significantly influence the synthesis of this compound. These include:
Reactant Molar Ratio: The molar ratio of hydrogen peroxide to the succinic precursor is a critical factor. google.com An excess of hydrogen peroxide can favor the formation of the peroxy acid and minimize competing side reactions. google.com
Temperature: The reaction is typically conducted at controlled temperatures, for instance, refluxing at approximately 35°C to 45°C when using methylene chloride as a solvent. google.com Temperature control is vital to prevent the decomposition of the peroxide product and to manage the exothermic nature of the reaction.
Reaction Time: A sufficient reaction time, often in the range of 3 to 6 hours, is necessary to ensure the completion of the reaction. vulcanchem.comgoogle.com
pH: The pH of the reaction medium can influence the rate of perhydrolysis and the stability of the resulting peroxy acid. google.com
A study on the synthesis of ε-caprolactone using this compound (PSA) investigated the effects of various parameters on the subsequent reaction, providing insights that can be extrapolated to the optimization of PSA synthesis itself. The study examined the molar ratio of PSA to the reactant, reaction temperature, and reaction time to achieve high conversion and yield. researchgate.netresearchgate.net
Table 1: Investigated Parameters in a Related Synthesis Utilizing this compound
| Parameter | Range/Value Investigated |
|---|---|
| Molar Ratio of PSA to Cyclohexanone (B45756) | Varied |
| Reaction Temperature | Varied |
This table is illustrative of the types of parameters optimized in reactions involving this compound, as detailed in a study on ε-caprolactone synthesis. researchgate.net
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ecoonline.comsigmaaldrich.comunirioja.es The application of these principles is crucial for the sustainable production of this compound.
Key green chemistry principles relevant to this synthesis include:
Prevention of Waste: Designing syntheses to minimize waste is a primary goal. ecoonline.comunirioja.es The use of reactive distillation to recycle byproducts is a prime example of this principle in action. vulcanchem.comresearchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct addition reaction of succinic anhydride and hydrogen peroxide generally has a high atom economy.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can increase reaction selectivity, reduce energy requirements, and are often effective in small amounts. sigmaaldrich.comrroij.com The development of efficient and recyclable catalysts for this compound synthesis is an active area of research.
Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. unirioja.esacs.org Research into catalysts that can facilitate the reaction under milder conditions aligns with this principle.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives like water or greener solvents. ecoonline.comacs.org While solvents like methylene chloride have been used, exploring solvent-free conditions or greener solvent systems is a key aspect of green chemistry. google.com
Use of Renewable Feedstocks: Succinic acid, a precursor for succinic anhydride, can be produced from renewable biomass sources, which aligns with the principle of using renewable feedstocks. rroij.com
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Advanced Reaction Chemistry of Monoperoxysuccinic Acid
Oxidative Reaction Mechanisms
The oxidative prowess of monoperoxysuccinic acid stems from the presence of a weak oxygen-oxygen bond in its peroxy acid moiety, which can be readily cleaved. This allows for the transfer of an oxygen atom to a wide array of organic substrates. The following sections will provide a detailed examination of the primary oxidative reaction mechanisms associated with this compound.
The Baeyer-Villiger oxidation is a prominent reaction in organic synthesis where a ketone is converted into an ester, or a cyclic ketone is transformed into a lactone, through the action of a peroxyacid like MPSA. researchgate.netwikipedia.org This reaction was first reported by Adolf von Baeyer and Victor Villiger in 1899. princeton.edu
The conversion of a cyclic ketone to a lactone using this compound proceeds through a well-established mechanistic pathway involving a key intermediate known as the Criegee intermediate. researchgate.netnih.gov The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by the peroxyacid. This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgnih.gov
The subsequent step involves the nucleophilic attack of the peroxyacid on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, the Criegee intermediate. researchgate.netprinceton.edu This intermediate then undergoes a concerted rearrangement, which is considered the rate-determining step of the reaction. researchgate.net In this rearrangement, one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxy group, while simultaneously, a molecule of succinic acid is eliminated. researchgate.net The group that is better able to stabilize a positive charge exhibits a higher migratory aptitude. organic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wikipedia.org
Finally, deprotonation of the resulting oxonium ion yields the stable lactone product. researchgate.net A notable application of this reaction is the synthesis of ε-caprolactone from cyclohexanone (B45756) using this compound, which can achieve high yields and selectivity under optimized conditions. researchgate.net In one study, the oxidation of cyclohexanone with this compound (referred to as PSA) resulted in a cyclohexanone conversion of 98.1%, with a yield and selectivity for ε-caprolactone of 97.5% and 99.4%, respectively. researchgate.net
Table 1: Reaction Parameters for the Synthesis of ε-Caprolactone from Cyclohexanone using this compound (PSA) researchgate.net
| Parameter | Optimal Condition |
| Molar ratio of PSA to cyclohexanone | 1.2:1 |
| Acetic acid dosage | 20 mL |
| Reaction temperature | 60 °C |
| Reaction time | 4 hours |
A significant feature of the Baeyer-Villiger oxidation is the retention of stereochemistry at the migrating carbon center. This means that if the migrating group is chiral, its stereochemical configuration will be preserved in the final ester or lactone product. wikipedia.org This stereospecificity is a valuable aspect of the reaction, particularly in the synthesis of complex, stereochemically defined molecules. princeton.edu
The stereochemical outcome is dictated by the concerted nature of the migration step within the Criegee intermediate. The migrating group moves from the carbon to the oxygen in a single, fluid step, without the formation of any intermediates that could lead to racemization or inversion of stereochemistry. This retention of configuration is crucial for the application of the Baeyer-Villiger oxidation in asymmetric synthesis, where the control of stereochemistry is paramount. princeton.edu
While the Baeyer-Villiger oxidation involves the insertion of an oxygen atom, this compound can also effect the complete cleavage of carbon-carbon bonds in certain substrates. This is particularly relevant for the oxidative cleavage of alkenes and diols.
The oxidative cleavage of alkenes by peroxyacids typically proceeds through an initial epoxidation of the double bond. libretexts.orglibretexts.org The resulting epoxide can then undergo further oxidation or hydrolysis to yield carbonyl compounds. In the case of a strong oxidant like this compound, especially under aqueous or acidic conditions, the reaction can lead directly to the cleavage of the original double bond, forming ketones, carboxylic acids, or carbon dioxide depending on the substitution pattern of the alkene. chemistrysteps.commasterorganicchemistry.com For instance, internal alkenes are cleaved to two carboxylic acid molecules, while terminal alkenes can yield a carboxylic acid and carbon dioxide.
Vicinal diols (1,2-diols) are also susceptible to oxidative cleavage by strong oxidants. dalalinstitute.comwikipedia.org While reagents like periodic acid and lead tetraacetate are classic examples for this transformation, peroxyacids can also facilitate this cleavage, often through the formation of a cyclic intermediate. researchgate.net The reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl groups (aldehydes or ketones). dalalinstitute.com
Beyond the Baeyer-Villiger and oxidative cleavage reactions, this compound, as a typical peroxyacid, can participate in a range of other electrophilic oxidation reactions. These include the epoxidation of alkenes and the oxidation of heteroatoms such as sulfur and nitrogen.
The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding valuable epoxide intermediates. libretexts.orgalfachemic.com The reaction proceeds via a concerted mechanism where the peroxyacid transfers an oxygen atom to the alkene double bond. libretexts.org The electrophilic oxygen of the peroxyacid interacts with the nucleophilic π-system of the alkene, leading to the formation of the epoxide ring and succinic acid as a byproduct. The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. masterorganicchemistry.com
This compound can also oxidize sulfur-containing compounds. For instance, sulfides can be selectively oxidized to either sulfoxides or sulfones. jchemrev.commdpi.com The level of oxidation can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant. The initial oxidation of a sulfide (B99878) yields a sulfoxide (B87167), which can then undergo further oxidation to the corresponding sulfone. researchgate.netorganic-chemistry.orgresearchgate.net
Similarly, nitrogen-containing compounds can be oxidized by peroxyacids. Tertiary amines, for example, can be readily converted to their corresponding N-oxides. wikipedia.orgnih.govnih.govresearchgate.net This transformation is useful for modifying the electronic properties and reactivity of the nitrogen atom. nih.gov
Baeyer-Villiger Oxidation with this compound
Catalytic Aspects in this compound Mediated Reactions
The efficiency and selectivity of oxidations involving this compound can often be enhanced through the use of catalysts. Both acid and metal catalysts can play a significant role in activating either the peroxyacid or the substrate, thereby accelerating the reaction rate and influencing the product distribution.
Brønsted acids and Lewis acids are known to catalyze Baeyer-Villiger oxidations. nih.govresearchgate.netdntb.gov.ua Brønsted acids can facilitate the initial protonation of the ketone, making it more electrophilic. nih.gov Lewis acids can coordinate to the carbonyl oxygen, also increasing its electrophilicity and promoting the nucleophilic attack by the peroxyacid. researchgate.netrsc.org For example, solid acid catalysts like stannosilicates and cerium oxide supported on alumina (B75360) have shown catalytic activity in Baeyer-Villiger type reactions. researchgate.netwikipedia.org
Metal catalysts are also employed in various oxidation reactions. In some cases, metal complexes can activate hydrogen peroxide to form a peroxyacid in situ, which then performs the oxidation. researchgate.net There is also potential for metal catalysts to directly interact with this compound to form highly reactive oxidizing species.
Phase-transfer catalysis (PTC) is another strategy that can be applied to reactions involving this compound, especially in biphasic systems. dalalinstitute.comwikipedia.orgscribd.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the peroxyacid anion from an aqueous phase to an organic phase where the substrate is dissolved. dalalinstitute.com This enhances the reaction rate by bringing the reactants into intimate contact.
Homogeneous Catalysis in Peroxyacid Chemistry
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. While specific examples directly detailing homogeneous catalysis with this compound are not extensively covered in the provided search results, the principles of peroxyacid chemistry suggest that acid or metal catalysts in solution could protonate the peroxyacid, increasing its electrophilicity and thus its reactivity. For instance, in the Baeyer-Villiger oxidation of cyclohexanone, Brønsted acids have been shown to catalyze the reaction with hydrogen peroxide in certain solvents, a principle that could extend to reactions with this compound. researchgate.net The use of soluble metal complexes as catalysts in oxidation reactions is also a common strategy in homogeneous catalysis. scribd.com
Heterogeneous Catalysis in Peroxyacid Chemistry
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of catalyst separation and recycling. This compound has been utilized in heterogeneous systems for the synthesis of ε-caprolactone from cyclohexanone. researchgate.net In such systems, solid catalysts provide active sites for the reaction to occur. The use of heterogeneous catalysts is a key strategy in developing more environmentally friendly and economically viable chemical processes. researchgate.net
Role of Specific Catalytic Systems (e.g., Hydrotalcites, Metal Oxides)
Specific solid catalysts have demonstrated effectiveness in reactions involving peroxyacids.
Hydrotalcites : These are layered double hydroxides, often with a composition like Mg-Al, that have been shown to be effective catalysts for Baeyer-Villiger oxidations. researchgate.net They can promote the oxidation of ketones using peroxyacids, leading to high yields of the corresponding esters or lactones. researchgate.net Tin-doped hydrotalcites (Sn/HT) have also been found to be active and selective catalysts for the liquid-phase Baeyer-Villiger oxidation of cyclic ketones. researchgate.net The basic properties of hydrotalcites can play a role in activating the oxidant. researchgate.net
Metal Oxides : Various metal oxides have been investigated as catalysts for oxidation reactions. For instance, mixed oxides containing Mg and Sn have been shown to be effective for the Baeyer-Villiger oxidation of cyclohexanone. researchgate.net Magnesium oxides themselves, derived from the calcination of magnesium hydroxides, have also been used as catalysts in similar oxidation processes. researchgate.net The activity of these catalysts is attributed to the presence of active metal sites that can activate the reactants. researchgate.net
Table 1: Examples of Heterogeneous Catalysts in Baeyer-Villiger Oxidations
| Catalyst Type | Specific Example | Reactants | Product | Reference |
|---|---|---|---|---|
| Hydrotalcite | Mg/Al Hydrotalcite | Cyclohexanone, m-chloroperbenzoic acid | Lactones/Esters | researchgate.net |
| Hydrotalcite | Sn-doped Hydrotalcite (Sn/HT) | Cyclic ketones, Hydrogen peroxide/Acetonitrile | Lactones | researchgate.net |
| Metal Oxide | MgO/SnO2/WO3 | Cyclohexanone, Peracetic acid | ε-caprolactone | researchgate.net |
| Metal Oxide | CeO2/γ-Al2O3 | Cyclohexane, Cyclohexanone | Not specified | researchgate.net |
Kinetic and Thermodynamic Studies of this compound Reactions
The study of reaction kinetics and thermodynamics is essential for understanding the underlying mechanisms and energy profiles of chemical transformations involving this compound.
Reaction Rate Determination and Kinetic Modeling
The rate of a chemical reaction is a fundamental parameter that is influenced by factors such as reactant concentrations and temperature. archive.org For reactions involving this compound, determining the reaction rate allows for the development of kinetic models that can predict reaction behavior under different conditions. cqvip.com In a study on the synthesis of ε-caprolactone, the effects of various parameters, including the molar ratio of this compound to cyclohexanone, reaction temperature, and reaction time, were investigated to optimize the conversion and yield. researchgate.net The results indicated that under optimal conditions, a high conversion of cyclohexanone (98.1%) and a high yield of ε-caprolactone (97.5%) could be achieved. researchgate.net Such studies are crucial for process design and optimization. researchgate.net
Activation Energy Analysis and Reaction Pathway Elucidation
Activation energy is the minimum energy required for a reaction to occur. archive.org Analyzing the activation energy provides insights into the energy barrier of a reaction and helps in elucidating the reaction pathway. researchgate.net For example, in related Baeyer-Villiger oxidation studies, the activation energy of the main oxidation reaction was found to be higher than that of a side reaction (hydrolysis), which has implications for process control. researchgate.net Density functional theory (DFT) calculations are often employed to model reaction pathways and understand the catalytic effects at a molecular level. researchgate.netresearchgate.net
Table 2: Kinetic and Thermodynamic Parameters for Related Reactions
| Reaction | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| ε-caprolactone hydrolysis | Activation Energy | ~77.5 kJ·mol⁻¹ | Energy barrier for the hydrolysis side reaction. | researchgate.net |
| 6-hydroxyhexanoic acid dimerization | Activation Energy | ~55.4 kJ·mol⁻¹ | Energy barrier for a subsequent side reaction. | researchgate.net |
| 9-aminocamptothecin-lactone hydrolysis | Activation Energy | 87.3 ± 3.8 kJ mol⁻¹ | Indicates the reaction is endothermic and entropically driven. | researchgate.net |
Applications of Monoperoxysuccinic Acid in Specialized Chemical Domains
Environmental Chemical Processing
The oxidative potential of monoperoxysuccinic acid makes it a candidate for use in advanced oxidation processes aimed at environmental remediation.
This compound has been identified as a potential oxidant for the sanitation of water systems. It can be used as a component in chemical solutions designed to degrade contaminants. google.com Its role is to act as an oxidizing agent, breaking down complex organic molecules into simpler, less harmful substances.
This compound is listed among several peroxycarboxylic acids that can be employed in Advanced Oxidation Processes (AOPs). google.com AOPs are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive species. In some systems, such as those combining UV light with hydrogen peroxide (UV/H₂O₂), peroxy acids like this compound can be part of the "chemical intervention solution" that generates the reactive oxygen species necessary for purification. google.com
Polymer and Materials Science
In the field of materials science, this compound is primarily recognized for its role as a reagent in the Baeyer-Villiger oxidation, a key reaction for synthesizing specific monomers.
A significant application of this compound is the synthesis of ε-caprolactone, an important monomer for the production of biodegradable polycaprolactone (B3415563) (PCL). The process involves the Baeyer-Villiger oxidation of cyclohexanone (B45756).
In a specific, catalyst-free synthesis, solid this compound is first prepared by oxidizing succinic anhydride (B1165640) with 70% hydrogen peroxide. cip.com.cn This solid PSA is then used to oxidize cyclohexanone to produce ε-caprolactone. Research has demonstrated that this method can be highly efficient. Under optimized conditions—including the molar ratio of reactants, reaction temperature, and time—the conversion of cyclohexanone can reach 98.1%, with a yield of ε-caprolactone as high as 97.5% and a selectivity of 99.4%. cip.com.cn A notable advantage of this process is the potential to recycle the solid precipitate by dehydrating it to regenerate succinic anhydride for reuse. cip.com.cn
Table 1: Optimal Conditions for ε-Caprolactone Synthesis Using this compound
The following table summarizes the optimized research findings for the synthesis of ε-caprolactone from cyclohexanone using this compound as the oxidant. cip.com.cn
| Parameter | Value/Result |
| Cyclohexanone Conversion | 98.1% |
| ε-Caprolactone Yield | 97.5% |
| ε-Caprolactone Selectivity | 99.4% |
Based on a comprehensive review of scientific literature, there are no specific research findings detailing the application of this compound for the direct modification of polymeric materials.
A thorough search of available research indicates no specific studies on the use of this compound in the synthesis of advanced nanomaterials.
Fine Chemical Synthesis
This compound serves as a valuable reagent in fine chemical synthesis, a field focused on the production of complex, pure chemical substances in limited quantities. Its utility stems from its capacity to act as an effective oxygen transfer agent in various selective oxidation reactions. These reactions are fundamental for creating high-value molecules used in pharmaceuticals, agrochemicals, and specialty materials. The application of this compound in this domain is primarily centered on its ability to generate crucial organic intermediates and to execute precise chemical modifications on complex molecules.
Production of Specialty Organic Intermediates
The synthesis of specialty organic intermediates is a cornerstone of fine chemical production, as these molecules serve as the building blocks for more complex target structures. This compound is instrumental in producing key intermediates such as lactones and epoxides through controlled oxidation processes.
Lactones, which are cyclic esters, are particularly important intermediates in the synthesis of various biologically active natural products. nih.gov The primary method for synthesizing lactones from cyclic ketones is the Baeyer-Villiger oxidation. nih.govorganicchemistrytutor.comorganic-chemistry.org In this reaction, a peroxy acid like this compound inserts an oxygen atom adjacent to the carbonyl group of a ketone, converting the cyclic ketone into a larger lactone ring. organicchemistrytutor.comsigmaaldrich.com The resulting lactones are versatile precursors in the synthesis of compounds such as prostaglandins (B1171923) and macrolide antibiotics. nih.govnih.gov The Baeyer-Villiger oxidation is a highly efficient method for producing these valuable intermediates, which are otherwise challenging to synthesize. mdpi.com
Epoxides, or oxiranes, are another class of critical organic intermediates synthesized using this compound. These three-membered cyclic ethers are produced through the epoxidation of alkenes. libretexts.org The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic carbon-carbon double bond of the alkene in a concerted reaction, forming the epoxide ring. libretexts.orgucalgary.ca Epoxides are highly valued in organic synthesis due to the strain in their three-membered ring, which allows for facile ring-opening reactions with a variety of nucleophiles. This reactivity enables the stereocontrolled introduction of two functional groups across a former double bond, leading to the synthesis of important structures like vicinal diols. libretexts.orgchemistrysteps.com
The production of these intermediates using this compound is characterized by high efficiency and selectivity, making it a preferred method in multistep synthetic sequences where yield and purity are paramount.
Selective Functional Group Transformations
A significant advantage of this compound in fine chemical synthesis is its ability to perform selective functional group transformations. This selectivity allows chemists to modify one specific part of a complex molecule while leaving other sensitive functional groups intact.
The Baeyer-Villiger oxidation is a prime example of a highly selective transformation. The reaction exhibits predictable regioselectivity, which is governed by the migratory aptitude of the substituent groups attached to the carbonyl carbon. organic-chemistry.orgjk-sci.com The group that is better able to stabilize a positive charge will preferentially migrate, thereby determining which carbon-carbon bond is cleaved and where the oxygen atom is inserted. organic-chemistry.org This selectivity is crucial when synthesizing complex molecules with multiple potential reaction sites. Furthermore, the migration step occurs with complete retention of stereochemistry at the migrating center, preserving the chirality of the starting material in the final product. organicchemistrytutor.comjk-sci.com
| Migratory Aptitude in Baeyer-Villiger Oxidation |
| Tertiary alkyl |
| Secondary alkyl |
| Aryl (Phenyl) |
| Primary alkyl |
| Methyl |
| Data sourced from multiple organic chemistry principles. organic-chemistry.orgjk-sci.com |
Epoxidation of alkenes is another transformation marked by high selectivity. The reaction is stereospecific, meaning the stereochemistry of the starting alkene directly determines the stereochemistry of the resulting epoxide. libretexts.orgchemistrysteps.com For instance, a cis-alkene will exclusively yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. ucalgary.ca This is a result of the concerted mechanism where both new carbon-oxygen bonds are formed simultaneously on the same face of the alkene. libretexts.orgucalgary.ca The reaction is also selective for the most electron-rich double bond in a polyunsaturated substrate, as more nucleophilic alkenes react faster. ucalgary.ca This chemoselectivity allows for the targeted epoxidation of a specific double bond within a complex molecule containing multiple alkenes.
These selective transformations underscore the role of this compound as a sophisticated tool in the fine chemical industry, enabling the precise and efficient synthesis of complex organic molecules.
Analytical Methodologies for Monoperoxysuccinic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for confirming the molecular structure of monoperoxysuccinic acid. These techniques provide detailed information about the compound's functional groups and atomic connectivity.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in the this compound molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands indicative of its structure. A broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing broad due to hydrogen bonding.
A sharp and strong absorption peak is expected between 1750 and 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the peroxy acid group. This is slightly different from the carbonyl stretch of the corresponding carboxylic acid. Another carbonyl stretching band for the regular carboxylic acid group would also be present in a similar region. The spectrum would also likely show a characteristic, though weaker, absorption in the 890-820 cm⁻¹ range, which can be attributed to the O-O stretching vibration of the peroxy bond. Other significant peaks would include C-O stretching and O-H bending vibrations.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C=O (Peroxy Acid) | Stretching | 1750-1700 (strong) |
| C=O (Carboxylic Acid) | Stretching | 1720-1700 (strong) |
| C-O | Stretching | 1300-1200 |
| O-O (Peroxy) | Stretching | 890-820 (weak) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for unambiguous structural confirmation.
In ¹H NMR spectroscopy, the acidic proton of the peroxycarboxylic acid group (-COOOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons of the succinic acid backbone, specifically the methylene (B1212753) (-CH₂-) groups, would likely appear as a multiplet or distinct signals depending on their chemical environment. For succinic acid itself, the methylene protons typically show a singlet around 2.4-2.7 ppm chemicalbook.comhmdb.ca. The introduction of the peroxy group would likely induce a shift in the adjacent methylene protons.
In ¹³C NMR spectroscopy, the carbonyl carbon of the peroxy acid group is expected to resonate at a characteristic downfield position, generally between 160 and 175 ppm. The carbonyl carbon of the carboxylic acid group would also appear in a similar region. The methylene carbons of the succinic acid backbone would be observed further upfield.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Expected Chemical Shift (ppm) |
| ¹H | -COOH | >10 (broad singlet) |
| ¹H | -CH₂- | 2.5 - 3.0 (multiplet) |
| ¹³C | C =O (Peroxy Acid) | 160 - 175 |
| ¹³C | C =O (Carboxylic Acid) | 165 - 180 |
| ¹³C | -C H₂- | 28 - 35 |
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction media or commercial formulations.
High-Performance Liquid Chromatography (HPLC) Methods for Peroxyacids
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic peroxy acids. For this compound, a reversed-phase HPLC method would be most suitable. A C18 column is commonly employed for the separation of polar compounds like dicarboxylic acids nih.gov.
The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid groups and achieve optimal separation. UV detection is a common method for quantifying peroxy acids, often at wavelengths around 205-210 nm where the peroxy acid functional group absorbs. However, the low UV absorption of aliphatic peroxy acids can be a limitation nih.gov. To enhance sensitivity and selectivity, post-column derivatization can be employed, where the eluted peroxy acid reacts with a reagent to form a highly colored or fluorescent product that can be detected at a more specific wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches with Derivatization
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability, which can lead to decomposition in the hot injector port. Therefore, a derivatization step is necessary to convert the polar carboxylic and peroxycarboxylic acid groups into more volatile and thermally stable esters.
A common derivatization technique is silylation, where an agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the acidic protons with trimethylsilyl (TMS) groups. The resulting TMS esters are more amenable to GC analysis.
Following separation on a suitable GC column (e.g., a non-polar or medium-polarity column), the derivatized this compound can be detected and identified by Mass Spectrometry (MS). The mass spectrum would show a characteristic fragmentation pattern for the TMS derivative, allowing for its unambiguous identification and quantification.
Electrochemical and Titrimetric Assays for Peroxo Acid Quantification
Electrochemical and titrimetric methods offer alternative approaches for the quantification of the peroxy acid content in a sample. These methods are often simpler and faster than chromatographic techniques but may be less specific.
Iodometric titration is a classic and widely used method for the determination of peroxy acids. This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by the peroxy acid in an acidic medium. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator to detect the endpoint.
It is important to note that hydrogen peroxide, which may be present as a reagent or byproduct, can interfere with this titration. To differentiate between this compound and hydrogen peroxide, a two-step titration can be performed. In the first step, a reagent that selectively reacts with hydrogen peroxide, such as cerium(IV) sulfate, can be used. Subsequently, potassium iodide is added to react with the peroxy acid, and the liberated iodine is titrated as described above.
Electrochemical sensors, such as those based on platinum or gold electrodes, can also be developed for the detection of peroxy acids. These sensors measure the current generated from the electrochemical oxidation or reduction of the peroxy acid at the electrode surface. Amperometry, where a constant potential is applied and the resulting current is measured, is a common electrochemical technique for this purpose. The development of selective electrode materials and the optimization of the applied potential are crucial for minimizing interferences from other electroactive species in the sample.
Advanced Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound and its derivatives within complex matrices necessitates the use of advanced analytical methodologies that couple powerful separation techniques with highly sensitive and selective detection methods. yorku.ca Hyphenated techniques, which directly link a separation method to a spectroscopic detector, are indispensable for the unambiguous identification and quantification of these reactive and often low-concentration analytes. yorku.ca Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are at the forefront of analytical capabilities for this class of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of thermally labile and non-volatile compounds like this compound. The separation is typically achieved using reversed-phase liquid chromatography, followed by detection with mass spectrometry, which provides molecular weight and structural information.
Recent research has focused on optimizing LC-MS methods for the analysis of peroxycarboxylic acids. One significant finding is the detrimental effect of common mobile phase additives, such as formic or acetic acid, on the signal intensity of deprotonated peroxy acid molecules in negative mode electrospray ionization (ESI). The presence of even low concentrations (0.01%-0.1%) of these acids can lead to strong signal suppression. cam.ac.uk Chromatographic methods have been developed to minimize the presence of formic acid during the elution of peroxy acids, resulting in a signal intensity improvement of approximately 1.5 orders of magnitude. cam.ac.uk
For the separation of dicarboxylic acids and their peroxy derivatives, gradient elution is employed. A typical mobile phase consists of a mixture of solvents such as 0.1% formic acid in water, acetonitrile, and water. cam.ac.uk The gradient is programmed to achieve optimal separation of the various components in the mixture.
Mass spectrometry analysis of peroxy acids often reveals characteristic fragmentation patterns. A neutral loss of CH₂O₂ has been identified as a diagnostic marker for linear peroxy acids, which is not observed for their corresponding carboxylic acids. cam.ac.uk In the analysis of diperoxycarboxylic acids, the [M-H]⁻ ion of the corresponding monoperoxy acid is also frequently observed. cam.ac.uk
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Peroxycarboxylic Acids
| Parameter | Setting |
| Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 200 µL/min |
| Gradient Program | Initial: 90% A, 10% B; Linear decrease of A to 0% over 3 min, with a corresponding increase in B and C (Water); Further increase of B to 90% over 11 min. |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Mode | Full Scan (m/z 100-650) |
| Resolution | 100,000 at m/z 400 |
| Fragmentation | Collision-Induced Dissociation (CID) |
| Diagnostic Fragment | Neutral loss of CH₂O₂ |
This table presents a generalized set of parameters based on published methodologies for peroxycarboxylic acid analysis. Actual parameters may vary depending on the specific instrumentation and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique where active hydrogen atoms in the analyte are replaced by a trimethylsilyl (TMS) group.
The derivatization of succinic acid for GC-MS analysis has been optimized in several studies. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). uran.uasemanticscholar.org Optimal derivatization conditions often involve heating the sample with the derivatizing agent at a specific temperature for a set duration, for example, at 70°C for 3-4 hours. uran.uasemanticscholar.org
Following derivatization, the TMS-derivatives are separated on a capillary GC column, typically with a non-polar stationary phase. The separated compounds are then detected by a mass spectrometer. Selected Ion Monitoring (SIM) is a frequently used MS technique that increases the sensitivity of the analysis by monitoring only a few characteristic ions for the target analytes. uran.uasemanticscholar.org
Table 2: Representative GC-MS Parameters for the Analysis of Succinic Acid (as TMS-derivative)
| Parameter | Setting |
| Derivatization | |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Conditions | 70°C for 3-4 hours |
| Gas Chromatography | |
| Column | Capillary column with a non-polar stationary phase (e.g., DB-5MS) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Temperature Program | Optimized for the separation of TMS-derivatized organic acids |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions | Monitored for the TMS-derivative of succinic acid |
This table provides a summary of typical parameters for the GC-MS analysis of succinic acid after derivatization. Specific conditions can be adapted based on the analytical instrumentation and sample matrix.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a high-resolution separation technique that is particularly well-suited for the analysis of charged and highly polar compounds in complex matrices. nih.govwikipedia.org The separation in CE is based on the differential migration of analytes in an electric field. Coupling CE to MS provides the dual benefits of high separation efficiency and specific detection. nih.govwikipedia.org
The analysis of organic acids, including dicarboxylic acids, by CE-MS often involves the use of a background electrolyte (BGE) that facilitates the separation and is compatible with the MS interface. The composition of the BGE is a critical parameter that influences the separation selectivity and efficiency.
For the analysis of complex biological or environmental samples, CE-MS offers several advantages, including low sample and reagent consumption, and the ability to analyze samples with minimal cleanup. The development of robust interfaces between the CE instrument and the mass spectrometer has been crucial for the widespread adoption of this technique.
Table 3: General CE-MS Parameters for the Analysis of Organic Acids
| Parameter | Setting |
| Capillary Electrophoresis | |
| Capillary | Fused-silica capillary |
| Background Electrolyte | Optimized for the separation of organic acids (e.g., ammonium (B1175870) acetate or formate buffer) |
| Separation Voltage | High voltage (e.g., 20-30 kV) |
| Injection Mode | Hydrodynamic or electrokinetic |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) |
| Interface | Sheath-flow or sheathless interface |
| Scan Mode | Full scan or selected ion monitoring |
This table outlines the fundamental parameters for CE-MS analysis of organic acids. The specific conditions need to be optimized for the particular analytes and sample matrix.
Theoretical and Computational Chemistry of Monoperoxysuccinic Acid
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations offer profound insights into the electronic characteristics of a molecule, which in turn govern its stability, reactivity, and spectroscopic properties.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity.
For the succinic acid backbone, computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory have been employed to analyze its electronic structure worldscientific.com. These calculations reveal the distribution and energies of the molecular orbitals. In the case of monoperoxysuccinic acid, the HOMO is expected to be localized primarily on the peroxy acid moiety, specifically the weak O-O bond, making this region susceptible to electrophilic attack. The LUMO, conversely, is likely centered around the antibonding σ* orbital of the O-O bond, indicating its readiness to accept electrons, which is a key step in its oxidative reactions bohrium.comsemanticscholar.org.
The presence of the second carboxylic acid group, as compared to a simpler peroxy acid like peracetic acid, would influence the energies of these frontier orbitals through inductive effects.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound based on Analogous Computations
| Molecular Orbital | Predicted Localization | Implied Reactivity |
| HOMO | Peroxy acid group (O-O bond) | Nucleophilic character, site of electrophilic attack |
| LUMO | Antibonding σ* orbital of the O-O bond | Electrophilic character, site of nucleophilic attack |
This table is a theoretical prediction based on computational studies of analogous molecules.
The distribution of electron density within a molecule is a key determinant of its reactivity. Quantum chemical calculations can generate electrostatic potential maps that visualize charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In this compound, the terminal oxygen atom of the peroxy acid group is predicted to be the most nucleophilic site, similar to what is observed in peracetic acid nih.govresearchgate.netnih.gov. This is the oxygen atom that is transferred during oxidation reactions. The hydrogen atom of the peroxy acid group is acidic, and its removal leads to the formation of a peroxy anion, which is a potent nucleophile.
DFT calculations on related molecules can also be used to compute various reactivity descriptors worldscientific.com. For instance, the Fukui index can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the terminal peroxy oxygen would be expected to have a high Fukui index for electrophilic attack researchgate.net.
Table 2: Predicted Atomic Charges and Reactivity Sites in this compound
| Atom/Group | Predicted Charge | Predicted Reactivity |
| Terminal Peroxy Oxygen | Negative | Nucleophilic, site of protonation and electrophilic attack |
| Carbonyl Carbon (Peroxy) | Positive | Electrophilic, susceptible to nucleophilic attack |
| Peroxy Hydrogen | Positive | Acidic, removal enhances nucleophilicity |
| Succinic Acid Backbone | - | Influences overall electronic properties through induction |
This table is a theoretical prediction based on computational studies of analogous molecules.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool to elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.
Peroxy acids are known for their ability to act as oxidizing agents, for instance, in the epoxidation of alkenes. Theoretical calculations have been extensively used to study the transition states of these reactions for compounds like peracetic acid organic-chemistry.org. The reaction is believed to proceed via a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen is transferred to the substrate.
For this compound, a similar transition state is anticipated for its oxidative reactions. The geometry of this transition state would involve the peroxy acid, the substrate, and the formation and breaking of several bonds simultaneously. The energy barrier of this transition state, which can be calculated using methods like DFT, determines the rate of the reaction bohrium.comsemanticscholar.org. The nature of the succinic acid backbone would modulate the stability of this transition state and, consequently, the reactivity of the peroxy acid.
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry researchgate.net. Mapping the PES is crucial for understanding conformational preferences and reaction pathways.
For this compound, the PES would be complex due to the rotational freedom around the C-C single bonds of the succinic acid backbone. Computational studies on succinic acid have revealed the existence of multiple conformers, with the gauche and anti forms being the most stable acs.orgaip.org. A scan of the PES for succinic acid shows that the energy barrier for rotation around the central C-C bond is relatively low researchgate.net.
The introduction of the peroxy acid group would further complicate the PES of this compound, introducing the possibility of intramolecular hydrogen bonding between the peroxy acid hydrogen and the other carboxylic acid group. This could stabilize certain conformations and influence the molecule's reactivity.
Structure-Reactivity Relationships from Computational Data
Computational data can establish clear relationships between the molecular structure and the chemical reactivity of a compound.
For this compound, the following structure-reactivity relationships can be inferred from computational studies on analogous molecules:
The Peroxy Acid Group: The presence of the -OOH group is the primary determinant of the molecule's oxidizing ability. The weak O-O bond is the reactive center.
The Dicarboxylic Acid Backbone: The succinic acid moiety influences the reactivity of the peroxy acid group through electronic and steric effects. The electron-withdrawing nature of the second carboxylic acid group would likely increase the electrophilicity of the peroxy acid, making it a stronger oxidizing agent compared to a simple alkyl peroxy acid.
Conformational Effects: The conformational flexibility of the succinic acid backbone can influence the accessibility of the peroxy acid group to substrates. Intramolecular hydrogen bonding could also play a role in modulating reactivity by altering the electronic properties of the peroxy acid group acs.orgaip.org.
Studies on various carboxylic acids have shown that their physicochemical properties, and thus their reactivity, can be finely tuned by structural modifications upenn.eduacs.org. Computational chemistry provides a powerful avenue to predict these relationships and design molecules with desired reactivity.
Molecular Dynamics Simulations for Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the influence of solvents on the behavior of molecules at an atomic level. While direct MD simulation studies specifically targeting this compound are not extensively available in publicly accessible literature, the methodologies for such investigations are well-established. The principles and techniques are routinely applied to similar molecules, such as carboxylic acids and dicarboxylic acids, providing a clear framework for how solvent effects on this compound would be theoretically and computationally explored. nih.govmdpi.com
The primary goal of these simulations is to understand how different solvent environments affect the conformational stability, solvation structure, and dynamic behavior of this compound. This is achieved by modeling the interactions between the solute (this compound) and the surrounding solvent molecules over time.
Simulation Setup and Force Fields
A typical MD simulation setup involves placing a single molecule of this compound in a periodic box filled with a chosen solvent, such as water, ethanol, or a non-polar solvent. The interactions between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. uiuc.edugithub.io For organic molecules like this compound, commonly used force fields include the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF). nih.govnih.gov These force fields are parameterized to reproduce experimental and quantum mechanical data for a wide range of small organic molecules. nih.gov
The choice of solvent model is also crucial. Explicit solvent models, where each solvent molecule is represented individually (e.g., TIP3P for water), provide a detailed picture of solute-solvent interactions but are computationally expensive. nih.gov Implicit solvent models (e.g., Generalized Born or COSMO) represent the solvent as a continuous medium, which is computationally more efficient and can be useful for calculating properties like solvation free energy. acs.orgrsc.org
Analysis of Solvent Effects
Once a simulation is run, various analyses can be performed to quantify the effect of the solvent on this compound.
Conformational Analysis: The presence of a solvent can significantly influence the preferred three-dimensional structure of a molecule. MD simulations can track the dihedral angles within this compound to determine which conformations are most stable in a given solvent. For dicarboxylic acids, it has been shown that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be accessible in the gas phase. nih.gov The balance between intra- and intermolecular hydrogen bonding is a key factor.
Solvation Structure: The arrangement of solvent molecules around the solute can be characterized using the radial distribution function (RDF). The RDF provides information about the probability of finding a solvent atom at a certain distance from a solute atom. This can reveal the strength and nature of interactions, such as hydrogen bonding between the carboxylic acid and peroxy acid groups of this compound and solvent molecules like water or alcohols. researchgate.net
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between this compound and the solvent are critical to its behavior. MD simulations allow for the detailed analysis of the number, lifetime, and geometry of these hydrogen bonds. Computational studies on similar molecules have shown that hydrogen bonding with protic solvents can significantly impact reactivity and stability. researchgate.netnih.gov
Solvation Free Energy: This is a measure of the thermodynamic favorability of dissolving a solute in a solvent. Calculating the solvation free energy in different solvents can help predict the solubility of this compound. For similar molecules, solvation free energies have been shown to be dependent on both the conformation of the solute and the nature of the solvent. acs.orgacs.org
Hypothetical Research Findings
Based on studies of analogous organic acids, a molecular dynamics simulation study of this compound in various solvents would likely yield data similar to that presented in the hypothetical tables below. These tables are for illustrative purposes to show the type of data generated from such simulations.
Table 1: Hypothetical Hydrogen Bond Analysis of this compound in Different Solvents
| Solvent | Average Number of Solute-Solvent H-Bonds (Carboxyl Group) | Average Number of Solute-Solvent H-Bonds (Peroxy Acid Group) | Average H-Bond Lifetime (ps) |
| Water | 3.5 | 2.8 | 1.5 |
| Ethanol | 2.9 | 2.1 | 2.3 |
| Acetone | 1.2 | 0.8 | 3.1 |
| Hexane | 0.1 | 0.0 | - |
Table 2: Hypothetical Solvation Free Energy and Radius of Gyration for a Dominant Conformer of this compound
| Solvent | Solvation Free Energy (kcal/mol) | Average Radius of Gyration (Å) |
| Water | -15.2 | 3.1 |
| Ethanol | -12.8 | 3.3 |
| Acetone | -8.5 | 3.5 |
| Hexane | -2.1 | 3.8 |
These hypothetical data illustrate that in polar protic solvents like water and ethanol, this compound would be expected to form a significant number of hydrogen bonds, leading to a more favorable (negative) solvation free energy and a more compact structure (smaller radius of gyration). In contrast, in a non-polar solvent like hexane, interactions would be much weaker, resulting in lower solubility and a more extended conformation.
Future Research Directions and Emerging Opportunities in Monoperoxysuccinic Acid Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency
The performance of monoperoxysuccinic acid in oxidation reactions can be significantly amplified through catalysis. While uncatalyzed reactions are known, future research will prioritize the development of novel catalytic systems to improve reaction rates, enhance selectivity, and reduce the required operating temperatures and catalyst loadings.
Homogeneous Catalysis: Research into homogeneous catalysts is exploring the use of transition metal complexes. Metals such as manganese, iron, and cobalt have shown promise in activating other peroxy acids and could be adapted for this compound. nih.gov A promising avenue is the use of biodegradable chelating ligands, like picolinic acid, which can mediate the catalytic activity of metals, potentially leading to the formation of highly reactive high-valent metal species that accelerate oxidation processes. nih.gov The development of such systems could offer precise control over the reactive species, thereby improving selectivity for desired products.
Heterogeneous Catalysis: A major focus for sustainable chemistry is the development of solid, reusable catalysts. d-nb.info Supported sulfonic acids on solid inorganic oxides like silica (B1680970) represent a promising class of heterogeneous catalysts. d-nb.infonih.gov These materials are advantageous as they are cheap, safe to handle, easily separated from the reaction mixture, and recyclable. nih.gov Research efforts will likely concentrate on tailoring the catalyst support and the nature of the acidic sites to optimize activity and selectivity for specific transformations, such as epoxidations or Baeyer-Villiger oxidations, using this compound as the oxidant. This approach aligns with the principles of green chemistry by simplifying product purification and minimizing waste. nih.gov
Synergistic Catalysis: An emerging opportunity lies in synergistic catalysis, which combines two or more distinct catalytic cycles to achieve a transformation that is not possible with either catalyst alone. princeton.edu For instance, combining the oxidative power of this compound with transition metal catalysis and organocatalysis could unlock new reaction pathways. princeton.edu This approach could expand the scope of electrophiles that can be used in reactions, leading to novel molecular architectures. princeton.edu
| Catalyst Type | Examples/Concepts | Potential Advantages | Research Focus |
|---|---|---|---|
| Homogeneous Metal Complexes | Mn(II), Fe(II/III) with chelating ligands (e.g., picolinic acid) | High activity, tunable selectivity, mild reaction conditions. nih.gov | Development of catalysts with biodegradable ligands; understanding reaction mechanisms. |
| Heterogeneous Solid Acids | Silica-supported sulfonic acids (propylsulfonic, phenylsulfonic). nih.gov | Easy separation, reusability, suitability for continuous-flow processes, reduced waste. d-nb.info | Optimizing support materials and acid site density; application in flow chemistry. |
| Synergistic Systems | Combination of organocatalysis and transition metal catalysis. princeton.edu | Unlocking novel reaction pathways, expanding substrate scope, enhancing chemoselectivity. princeton.edu | Designing compatible catalyst pairs; exploring new multi-component reactions. |
Exploration of New Reaction Pathways and Substrate Scope
While this compound is a competent reagent for established oxidation reactions, significant opportunities exist to broaden its synthetic applications. Future research will aim to move beyond standard transformations and explore novel reactivity patterns and a wider range of substrates.
Asymmetric Oxidations: A key goal in modern organic synthesis is the control of stereochemistry. The development of chiral catalysts for use with this compound could enable highly enantioselective oxidations. This would be particularly valuable for the synthesis of complex molecules like pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity.
Expanding Substrate Scope: The primary application of organic peroxy acids is the epoxidation of alkenes. leah4sci.comlibretexts.org This reaction proceeds via a concerted mechanism involving a syn addition of the oxygen atom to the double bond. leah4sci.comyoutube.com Future work will likely focus on expanding the scope of this reaction to include more challenging substrates, such as electron-deficient alkenes, which are typically less reactive. Novel catalytic systems developed in parallel will be crucial for activating either the peroxy acid or the substrate to facilitate these difficult transformations.
Beyond epoxidation, there is potential to explore other oxidation reactions, including:
Baeyer-Villiger Oxidations: The oxidation of ketones to esters is a fundamental transformation. nih.gov Developing efficient systems using this compound would be a valuable addition to the synthetic chemist's toolbox.
Heteroatom Oxidation: The oxidation of sulfides to sulfoxides and sulfones, or amines to amine oxides, are important reactions in various industrial sectors. Research into selective oxidations of heteroatoms using this compound, particularly with catalytic control, is an area ripe for exploration.
| Reaction Pathway | Description | Substrate Class | Emerging Opportunity |
|---|---|---|---|
| Epoxidation | Addition of an oxygen atom across a C=C double bond to form an epoxide. leah4sci.com | Alkenes | Asymmetric epoxidation with chiral catalysts; oxidation of electron-deficient alkenes. |
| Baeyer-Villiger Oxidation | Oxidation of a ketone to an ester or lactone. nih.gov | Ketones (cyclic and acyclic) | Catalytic systems for high selectivity and efficiency with complex substrates. |
| Heteroatom Oxidation | Oxidation of atoms such as sulfur or nitrogen. | Sulfides, Amines | Development of methods for selective oxidation (e.g., sulfide (B99878) to sulfoxide (B87167) vs. sulfone). |
Integration into Sustainable Chemical Processes and Circular Economy Models
The production and use of this compound are well-suited for integration into sustainable manufacturing paradigms. Its precursor, succinic acid, is recognized as a key bio-based platform chemical that can be produced via fermentation from renewable biomass, such as agricultural residues. dtu.dkresearchgate.netresearchgate.net This provides a sustainable, non-petroleum-based starting point for the synthesis of this compound.
The success of such a model hinges on several factors that are prime targets for future research:
Efficient Peroxy Acid Synthesis: Developing a high-yield, energy-efficient process to convert bio-succinic acid into this compound, ideally using green oxidants like hydrogen peroxide and avoiding harsh reagents.
Process Intensification: The use of continuous-flow reactors, coupled with heterogeneous catalysts, can offer significant advantages over traditional batch processing. d-nb.info Flow systems allow for better control over reaction parameters, improved safety, and the potential for continuous production with minimal downtime. d-nb.info
Byproduct Recovery: Investigating and optimizing methods for the separation and purification of the succinic acid byproduct from the reaction mixture for efficient recycling.
This approach, combining a renewable feedstock with a recyclable reagent and green process engineering, represents a significant step towards a circular chemical economy. researchgate.net
Advanced Analytical Platforms for Real-Time Monitoring and Process Control
To optimize the synthesis and application of this compound, particularly in industrial settings, robust and real-time analytical methods are essential. Process Analytical Technology (PAT) is a framework defined by regulatory bodies like the U.S. Food and Drug Administration to design, analyze, and control manufacturing processes through timely measurements of critical process parameters. wikipedia.orgthermofisher.com Implementing PAT can prevent the rejection of batches, reduce cycle times, and increase automation and control. wikipedia.org
Future research will focus on adapting and implementing various PAT tools for reactions involving this compound:
In-line Spectroscopy: Techniques like Raman and Near-Infrared (NIR) spectroscopy can be used for in-situ monitoring. dissolutiontech.com By inserting a probe directly into the reactor, it is possible to track the concentration of reactants, products, and intermediates in real time without the need for sampling. nih.gov This provides immediate feedback for process control.
Chromatography and Mass Spectrometry: For more detailed analysis, online High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be automated to draw samples from a reactor, perform rapid analysis, and provide quantitative data on reaction progress. mt.comshimadzu.com Direct analysis MS techniques can offer rapid profiling of reactions, including the identification of transient species. microsaic.com
Specialized Sensors: Development of sensors specific for peroxy acids could provide a cost-effective and straightforward method for continuous monitoring. evonik.com
The data generated from these analytical platforms can be used to build kinetic models and develop automated control strategies, ensuring that processes run under optimal conditions for safety, efficiency, and product quality. mt.com
| Analytical Platform | Methodology | Information Obtained | Application in MPSA Chemistry |
|---|---|---|---|
| Raman/NIR Spectroscopy | In-line probes measure vibrational spectra of the reaction mixture. dissolutiontech.comnih.gov | Real-time concentrations of reactants and products; reaction endpoints. | Monitoring synthesis of MPSA; optimizing reaction times in oxidation processes. |
| Online HPLC | Automated sampling and injection into a chromatography system. mt.com | Quantitative concentration of multiple components; impurity profiling. | Ensuring product purity; detailed kinetic studies. |
| Direct Analysis Mass Spectrometry | Direct introduction of reaction mixture into a mass spectrometer. shimadzu.commicrosaic.com | Molecular weight information of components; identification of intermediates. | Mechanistic investigations; rapid process screening. |
| Titration/Photometry | Automated titration or colorimetric methods for specific functional groups. evonik.com | Concentration of active oxygen content. evonik.com | Quality control of MPSA solutions; process validation. |
Q & A
How can researchers ensure the stability of monoperoxysuccinic acid during experimental storage, and what conditions might compromise its integrity?
This compound is stable under recommended storage conditions (typically dry, cool environments), but its reactivity with strong acids, bases, oxidizing/reducing agents necessitates strict isolation from incompatible materials . To validate stability, researchers should:
- Monitor degradation : Use techniques like HPLC or FTIR to track purity over time.
- Avoid environmental triggers : Limit exposure to humidity, high temperatures, or UV light, which may induce decomposition.
- Document handling protocols : Record storage duration and conditions to correlate with experimental outcomes.
What methodological approaches are recommended for optimizing this compound in Baeyer-Villiger oxidation reactions?
Advanced synthesis applications (e.g., ε-caprolactone production) require systematic optimization:
- Catalyst screening : Test MgO-based or SnO₂/WO₃ catalysts to enhance reaction efficiency and selectivity .
- Solvent systems : Evaluate polar aprotic solvents (e.g., acetonitrile) for improved peroxide solubility and reactivity .
- Kinetic studies : Use time-resolved NMR or mass spectrometry to track intermediate formation and adjust stoichiometry.
How should researchers address contradictory data in oxidation yields when using this compound under similar reaction conditions?
Discrepancies often arise from overlooked variables. To resolve contradictions:
- Control for moisture : Water content can hydrolyze the peroxide, reducing active species concentration.
- Standardize purity assays : Validate this compound purity before each experiment via iodometric titration .
- Replicate with inert atmospheres : Use argon/glovebox conditions to exclude oxygen interference.
- Statistical analysis : Apply ANOVA or t-tests to differentiate systematic errors from random variability .
What safety protocols are critical when handling this compound in aerosol-generating procedures?
Its potential for skin/eye irritation and decomposition into toxic fumes mandates:
- Engineering controls : Use fume hoods with ≥100 ft/min airflow and sealable reaction vessels .
- PPE : Wear nitrile gloves, safety goggles, and impervious lab coats .
- Spill management : Absorb leaks with diatomite and decontaminate surfaces with ethanol .
How can researchers design experiments to elucidate the mechanistic role of this compound in radical-mediated oxidation pathways?
Advanced mechanistic studies require:
- Radical trapping : Introduce spin traps like TEMPO to identify transient radical intermediates via EPR spectroscopy.
- Isotopic labeling : Use ¹⁸O-labeled H₂O or peroxides to track oxygen transfer pathways .
- Computational modeling : Perform DFT calculations to map transition states and validate experimental kinetics .
What analytical techniques are most effective for quantifying this compound degradation products in environmental matrices?
For ecotoxicological studies:
- LC-MS/MS : Detect trace-level decomposition products (e.g., succinic acid) with high sensitivity.
- GC-ECD : Analyze volatile organic peroxides or halogenated byproducts.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess aquatic toxicity .
How should this compound be integrated into green chemistry frameworks to minimize hazardous waste?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
